6-[(2-Chlorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one
Description
6-[(2-Chlorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one is a synthetic benzofuran-3-one derivative characterized by two key substituents:
- A 2-chlorophenylmethoxy group at position 6 of the benzofuran core.
- A 2-thienylmethylene group at position 2, forming a conjugated α,β-unsaturated ketone system.
The 2-chlorophenyl group enhances lipophilicity, while the thienyl substituent introduces heteroaromaticity, which may influence electronic properties and binding affinity .
Properties
Molecular Formula |
C20H13ClO3S |
|---|---|
Molecular Weight |
368.8 g/mol |
IUPAC Name |
(2Z)-6-[(2-chlorophenyl)methoxy]-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one |
InChI |
InChI=1S/C20H13ClO3S/c21-17-6-2-1-4-13(17)12-23-14-7-8-16-18(10-14)24-19(20(16)22)11-15-5-3-9-25-15/h1-11H,12H2/b19-11- |
InChI Key |
CBVWQDKTPZOTRV-ODLFYWEKSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CS4)/O3)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CS4)O3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Chlorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and an α-haloketone, under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the benzofuran core.
Addition of the Thienylmethylene Group: The thienylmethylene group can be added through a condensation reaction between the benzofuran derivative and a thienylmethylene precursor, such as 2-thiophenecarboxaldehyde, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-[(2-Chlorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Amino derivatives, thiol derivatives
Scientific Research Applications
6-[(2-Chlorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-[(2-Chlorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes, such as DNA replication or protein synthesis.
Interacting with Receptors: Modulating the activity of receptors on the cell surface, leading to changes in cellular signaling pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzylidene/Methylene Group
The 2-thienylmethylene group distinguishes the target compound from analogs with phenyl or halogenated benzylidene substituents:
Key Insight : The thienyl group’s smaller atomic radius compared to bromophenyl or methoxybenzylidene groups may reduce steric hindrance in target binding .
Variations in the Alkoxy Substituent at Position 6
The 2-chlorophenylmethoxy group at position 6 contrasts with other alkoxy substituents in terms of electronic and steric effects:
Positional Isomerism of Chlorine in Phenyl Substituents
The 2-chlorophenyl moiety differs from para-chloro or dichloro isomers:
Biological Activity
6-[(2-Chlorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one is a synthetic compound that belongs to the benzo[b]furan family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : CHClOS
- Molecular Weight : 300.80 g/mol
The presence of the chlorophenyl and thienyl groups contributes to its biological activity, enhancing interactions with various biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Anticancer Activity
- Recent studies have demonstrated that benzo[b]furan derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, including breast and liver cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt pathway.
-
Antimicrobial Properties
- The compound has been evaluated for its antibacterial and antifungal activities. Preliminary screening indicates effectiveness against several bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans). The mode of action typically involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
-
Anti-inflammatory Effects
- In vitro studies have suggested that this compound may inhibit the production of pro-inflammatory cytokines, thus potentially serving as a therapeutic agent for inflammatory diseases.
The biological activities are attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or microbial metabolism.
- Receptor Modulation : It can interact with various receptors, influencing cellular signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it promotes ROS generation, leading to oxidative stress in target cells, which is a known pathway for inducing apoptosis in cancer cells.
Case Studies
-
Anticancer Efficacy in HepG2 Cells
- A study investigating the effects of benzo[b]furan derivatives on HepG2 liver cancer cells revealed that certain derivatives significantly inhibited cell viability, with IC values lower than standard chemotherapeutics like Doxorubicin. This suggests a promising avenue for further development in liver cancer therapies.
-
Inhibition of Bacterial Growth
- In a comparative study, this compound was tested against standard antibiotics. Results indicated superior antibacterial activity against resistant strains of bacteria, positioning it as a candidate for new antibiotic formulations.
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
